molecular formula C6H6N4O4 B154937 2,4-Diamino-1,3-dinitrobenzene CAS No. 10199-87-8

2,4-Diamino-1,3-dinitrobenzene

Cat. No. B154937
CAS RN: 10199-87-8
M. Wt: 198.14 g/mol
InChI Key: XLAYMSZDBFRXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-1,3-dinitrobenzene is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,3-diamino-2,4,6-trinitrobenzene (DATB) was achieved via a two-step organic reaction . The monomer was separately subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-1,3-dinitrobenzene is similar to that of 1,3-diamino-2,4,6-trinitrobenzene (DATB). The electronic structure, vibrational, and thermodynamic properties of DATB have been systematically investigated using first-principle calculations . The lattice parameters were found to be in excellent agreement with previous calculated and experimental values .


Chemical Reactions Analysis

The hydrogenation of dinitrobenzenes, such as 1,3-dinitrobenzene, to corresponding diamines has been studied . The process selectivity is provided by reactions of radical anions’ intermediate products . The key reactions here are protonation of radical anions of nitrosonitrobenzenes and N-O bond cleavage in radical anions of N-(nitrophenyl)-hydroxylamines .

Scientific Research Applications

Chemical Synthesis and Properties

  • Amination of Dinitrobenzenes : The amination of 1,3-dinitrobenzene and its derivatives, including the synthesis of mono- or diamino-1,3-dinitrobenzenes, is achieved using a solution of potassium permanganate in liquid ammonia (Szpakiewicz & Grzegożek, 2004).

  • Synthesis of Energetic Materials : A new isomer of diaminotrinitrobenzene has been synthesized from 1,2-diaminobenzene, demonstrating increased thermal stability and potential applications in heat-resistant explosives (Siri & Braunstein, 2005).

  • Thermally Stable Explosives : The development of thermally stable explosives like 2-fluoro-1,3-diamino-4,6-dinitrobenzene shows promise due to their outstanding properties and potential applications in sensitive environments (Zhang et al., 2019).

Molecular Structure and Interactions

  • Hydrogen Bonding Studies : The study of hydrogen bonding in substituted nitroanilines, including 1,3-diamino-4-nitrobenzene, provides insights into molecular interactions and structure (Glidewell et al., 2001).

  • Conformational Properties of Azacalixarenes : Synthesis of tetranitroazacalix[4]arenes via nucleophilic aromatic substitution reveals their non-symmetrical alternate conformation and strong conjugation with bridging nitrogen atoms, relevant for molecular engineering applications (Konishi et al., 2009).

Environmental and Health Aspects

  • Environmental Persistence and Risk : 1,3-Dinitrobenzene, a related compound, is known for its persistence in the environment and potential health risks, particularly through inhalation and dermal contact (Klein, 2014).

Applications in Material Science

  • Polyamide Synthesis : Novel aromatic polyamides with pendent diphenylamino or carbazolyl groups have been synthesized using 2,4-diaminotriphenylamine, indicating potential applications in materials science (Hsiao et al., 2004).

Safety and Hazards

The safety data sheet for similar compounds like 1,4-dinitrobenzene indicates that they are hazardous . They may cause damage to organs through prolonged or repeated exposure and are fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the study of 2,4-Diamino-1,3-dinitrobenzene could involve further investigation of its fate under environmental conditions . For instance, the photolysis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) was studied under simulated sunlight and UV light at 254 nm . This environmentally relevant discovery provides data on the fate of TATB in surface environments exposed to sunlight, which can transform the insoluble substrate into more soluble and corrosive derivatives .

properties

IUPAC Name

2,4-dinitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAYMSZDBFRXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477629
Record name 2,4-Diamino-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-1,3-dinitrobenzene

CAS RN

10199-87-8
Record name 2,4-Diamino-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-1,3-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-1,3-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
2,4-Diamino-1,3-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
2,4-Diamino-1,3-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
2,4-Diamino-1,3-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
2,4-Diamino-1,3-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.